molecular formula C20H23FN2O4S B2915190 2-(2-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 946383-76-2

2-(2-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Katalognummer: B2915190
CAS-Nummer: 946383-76-2
Molekulargewicht: 406.47
InChI-Schlüssel: DDHBPCDSNLAPKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic small molecule featuring a tetrahydroquinoline core modified with a propane-1-sulfonyl group at the 1-position and a 2-fluorophenoxy acetamide moiety at the 6-position. The fluorine atom on the phenoxy group enhances electronic effects and metabolic stability, while the aliphatic sulfonyl group contributes to solubility and binding interactions.

Eigenschaften

IUPAC Name

2-(2-fluorophenoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-2-12-28(25,26)23-11-5-6-15-13-16(9-10-18(15)23)22-20(24)14-27-19-8-4-3-7-17(19)21/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHBPCDSNLAPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multiple steps. One common route includes the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(2-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves its interaction with specific molecular targets. For instance, it may bind to benzodiazepine receptors, leading to anticonvulsant effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound shares structural similarities with several tetrahydroquinoline and tetrahydroisoquinoline derivatives, particularly in substituent patterns. Below is a detailed comparison based on substituents, molecular properties, and synthetic approaches.

Substituent Variations and Molecular Properties

Table 1: Key Structural and Molecular Comparisons
Compound Name Phenoxy Substituent Sulfonyl Group Molecular Weight (g/mol) Key Features References
2-(2-Fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide 2-Fluorophenoxy Propane-1-sulfonyl ~437.0* Aliphatic sulfonyl; fluorinated aryl Target
2-(4-Chlorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide 4-Chlorophenoxy 4-Methoxybenzenesulfonyl 487.0 Aromatic sulfonyl; chlorinated aryl
2,4,6-Trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide N/A 2,4,6-Trimethylbenzenesulfonyl - Bulky aromatic sulfonyl
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide N/A Ethanesulfonyl + dimethoxy - Dual sulfonyl substitution

*Calculated based on molecular formula C₂₂H₂₃FN₂O₄S.

Key Observations:

Phenoxy Substituents: The 2-fluorophenoxy group in the target compound contrasts with the 4-chlorophenoxy group in the analog from . Fluorine’s electronegativity may improve binding affinity compared to chlorine, which is bulkier and less electronegative . and highlight derivatives with methoxy or benzyloxy groups at the 6- and 7-positions of tetrahydroisoquinolines, which influence selectivity for receptors like orexin-1 .

Sulfonyl Groups :

  • The propane-1-sulfonyl group (aliphatic) in the target compound differs from aromatic sulfonyl groups (e.g., 4-methoxybenzenesulfonyl in ). Aliphatic sulfonyls may reduce steric hindrance and improve solubility compared to aromatic variants .
  • Compounds with dual sulfonyl groups (e.g., ) exhibit enhanced electronic effects but may face synthetic challenges.

Molecular Weight :

  • The target compound (~437.0 g/mol) is lighter than the 4-chloro analog (487.0 g/mol), primarily due to the lighter fluorine atom and aliphatic sulfonyl group. Lower molecular weight may enhance bioavailability .

Pharmacological Implications

Although direct activity data for the target compound are unavailable, structurally related compounds demonstrate diverse applications:

  • Acetylcholinesterase Inhibition: identifies acetamide-quinoline hybrids as hits for enzyme inhibition, implying possible neurological activity .
  • Sulfonamide-Based Therapeutics: and emphasize sulfonamide roles in acyl-CoA monoacylglycerol acyltransferase inhibition and electrochemical applications .

Biologische Aktivität

The compound 2-(2-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (CAS Number: 946383-76-2) is a synthetic organic molecule with potential therapeutic applications. Its unique structure incorporates a fluorophenoxy group and a tetrahydroquinoline moiety, which may contribute to its biological activities. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C20H23FN2O4S
  • Molecular Weight : 406.4710 g/mol
  • SMILES : CCCS(=O)(=O)N1CCCc2c1ccc(c2)NC(=O)COc1ccccc1F

The biological activity of 2-(2-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is primarily attributed to its interaction with specific biological targets. The presence of the fluorine atom in the phenoxy group enhances the compound's lipophilicity and may improve binding affinity to target proteins.

Target Enzymes

Research indicates that compounds with similar structures often act as inhibitors of various enzymes. For instance, a related study demonstrated that fluoro-substituted phenyl rings significantly increased the potency of inhibitors for α-l-fucosidases . This suggests that our compound may similarly exhibit enzyme inhibition properties.

Antitumor Activity

Preliminary studies have shown that tetrahydroquinoline derivatives exhibit antitumor properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 5 µM (indicating significant cytotoxicity)

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Research into similar sulfonamide derivatives has revealed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The exact spectrum of activity for this specific compound remains to be fully characterized but warrants further investigation.

Study 1: Inhibition of α-l-Fucosidases

In a study focusing on the structure-activity relationship (SAR) of related compounds, it was found that introducing a fluorine atom enhanced the inhibition potency against α-l-fucosidases . The compound exhibited an IC50 value significantly lower than that of its non-fluorinated counterparts.

Study 2: Cytotoxicity in Cancer Cells

A recent study investigated the cytotoxic effects of various tetrahydroquinoline derivatives on cancer cell lines. The results indicated that compounds with similar structural features to 2-(2-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide showed significant inhibition of cell proliferation in MCF-7 cells .

Data Summary

PropertyValue
Molecular Weight406.4710 g/mol
IC50 (Antitumor Activity)5 µM
Antimicrobial SpectrumPending Further Investigation

Q & A

Q. What are the recommended synthetic routes for 2-(2-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including sulfonylation of tetrahydroquinoline derivatives followed by coupling with fluorophenoxy acetamide intermediates. Key steps:
  • Sulfonylation : React 1,2,3,4-tetrahydroquinolin-6-amine with propane-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Acetamide Coupling : Use EDC/HOBt or DCC-mediated coupling to attach 2-(2-fluorophenoxy)acetic acid to the sulfonylated intermediate.
  • Optimization : Employ design of experiments (DoE) to test variables (temperature, solvent, stoichiometry). For example, fractional factorial designs can identify critical factors affecting yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine analytical techniques:
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient elution to assess purity (>95%) .
  • NMR : Confirm structural integrity via 1^1H and 13^13C NMR, focusing on sulfonyl (-SO2_2-) protons (δ 3.1–3.3 ppm) and fluorophenoxy aromatic signals (δ 6.8–7.4 ppm) .
  • HRMS : Validate molecular weight with high-resolution mass spectrometry (expected [M+H]+^+ calculated using PubChem data) .

Q. What in vitro bioactivity assays are suitable for evaluating this compound’s pharmacological potential?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases).
  • Cellular Viability : Use MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
  • Dose-Response : Perform IC50_{50} calculations via nonlinear regression (e.g., GraphPad Prism) .

Q. How can researchers design statistically robust experiments to study this compound’s effects?

  • Methodological Answer : Apply principles from and :
  • Factorial Design : Test multiple variables (concentration, exposure time) with minimal runs.
  • Response Surface Methodology (RSM) : Optimize reaction conditions or bioactivity parameters.
  • Controls : Include positive/negative controls and replicate experiments (n ≥ 3) to minimize variability .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Follow guidelines from :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis steps.
  • Waste Disposal : Segregate halogenated waste (due to fluorine content) in approved containers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve this compound’s efficacy?

  • Methodological Answer :
  • Analog Synthesis : Modify the fluorophenoxy group (e.g., replace fluorine with chloro or methoxy) or vary the sulfonyl moiety .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2 or EGFR kinases) .
  • Data Integration : Corrogate bioactivity data with electronic (Hammett constants) or steric parameters (Taft descriptors) .

Q. How should contradictory data from solubility or stability studies be resolved?

  • Methodological Answer :
  • Solubility : Compare results across solvents (DMSO vs. aqueous buffers) using UV-Vis spectroscopy or nephelometry. Note discrepancies due to aggregation .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS .
  • Meta-Analysis : Reconcile conflicting data by standardizing protocols (e.g., USP guidelines) .

Q. What computational strategies can predict this compound’s environmental fate or toxicity?

  • Methodological Answer :
  • QSAR Models : Use EPI Suite or OECD Toolbox to estimate biodegradation half-life or ecotoxicity (e.g., LC50_{50} for Daphnia magna) .
  • Metabolic Pathways : Simulate Phase I/II metabolism (CYP450 enzymes) with Schrödinger’s MetaSite .
  • Environmental Persistence : Calculate partition coefficients (log P) and soil adsorption constants (Koc_{oc}) using PubChem data .

Q. How can in vitro-to-in vivo translation challenges be addressed for this compound?

  • Methodological Answer :
  • PK/PD Modeling : Integrate in vitro clearance (microsomal stability) and plasma protein binding data into PBPK models (e.g., GastroPlus) .
  • Species Scaling : Adjust dosages using allometric scaling (e.g., mouse-to-human conversion) .
  • Toxicogenomics : Screen for hepatotoxicity markers (e.g., ALT/AST levels) in rodent models .

Q. What interdisciplinary approaches enhance collaborative research on this compound?

  • Methodological Answer :
  • Cross-Disciplinary Teams : Combine synthetic chemists, computational biologists, and pharmacologists for target validation .
  • Data Sharing Platforms : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) on repositories like Zenodo or Figshare .
  • Workshops : Organize joint training on advanced techniques (e.g., cryo-EM for target visualization) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.